molecular formula C15H25BINO2 B597137 N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide CAS No. 1218791-40-2

N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide

Cat. No.: B597137
CAS No.: 1218791-40-2
M. Wt: 389.084
InChI Key: DIOMMQPOFKDACP-UHFFFAOYSA-M
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Description

“N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide” is a chemical compound with the molecular formula C15H25BINO2 . It is also known by other names such as “2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt” and "N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide" .


Molecular Structure Analysis

The compound has a molecular weight of 389.08 g/mol . The InChI string and Canonical SMILES for the compound are InChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 and B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N+(C)C.[I-] respectively .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.08 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Organic Optoelectronics and OLED Devices

Boron-doped materials, such as those derived from boron-containing compounds similar to the one mentioned, are extensively studied for their application in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). These materials, like BODIPY-based organic semiconductors, have shown promise as 'metal-free' infrared emitters, enhancing the performance and efficiency of OLEDs. Such advancements contribute to the development of energy-efficient and high-performance OLED devices for various applications, including displays and lighting (Squeo & Pasini, 2020).

Organic Synthesis and Medicinal Chemistry

Boron-containing compounds have found extensive use in organic synthesis and medicinal chemistry. For instance, benzoxaboroles, derivatives of phenylboronic acids, have been highlighted for their structural, synthetic versatility, and wide applications. They serve as key intermediates in the synthesis of complex molecules and possess biological activity, making them candidates for drug development and other biologically active compounds (Adamczyk-Woźniak et al., 2009).

Environmental Science and Toxicology

The environmental impact and toxicity of boron-containing compounds, including potential derivatives of the specified compound, are areas of significant interest. Research in this domain focuses on understanding the persistence, bioaccumulation, and ecotoxicological effects of such compounds in aquatic environments. This knowledge is crucial for assessing the environmental risks and implementing appropriate regulations for the safe use of these chemicals (Kovaláková et al., 2020).

Material Science and Nanotechnology

In material science and nanotechnology, boron-containing compounds contribute to the development of advanced materials with unique properties. Their applications range from enhancing the mechanical strength and barrier properties of polymers for food packaging to the creation of bimetallic and trimetallic nanoparticles for antimicrobial and antioxidant purposes. These developments open new avenues for creating materials with tailored properties for specific industrial applications (Basavegowda et al., 2019).

Mechanism of Action

Target of Action

The primary target of N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide, also known as 2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt, is the carbon-carbon (C-C) bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

This compound is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets by donating its boron atom to form a new bond with the carbon atom of another molecule. This process is known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. In this pathway, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 27-31 °c . It’s also soluble in methanol , which suggests that it could be absorbed and distributed in the body when administered in a suitable solvent.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond in the target molecule. This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound should be kept away from light and air . The reaction conditions, such as temperature and the presence of a catalyst, can also significantly affect the compound’s action and the overall outcome of the reaction .

Properties

IUPAC Name

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOMMQPOFKDACP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675214
Record name N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-40-2
Record name N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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